BenchChemオンラインストアへようこそ!

Belzutifan

HIF-2α Potency Luciferase Reporter Assay

Belzutifan is the definitive second-generation HIF-2α inhibitor and current clinical gold standard, FDA-approved for VHL-associated tumors and advanced ccRCC. Designed to overcome the pharmacokinetic failures of PT2385, its structural modification minimizes glucuronidation, ensuring predictable, potent, and sustained target inhibition in vitro and in vivo. It has demonstrated superior efficacy over everolimus, reducing progression risk by 25%. For translational research, this is the only scientifically valid comparator.

Molecular Formula C17H12F3NO4S
Molecular Weight 383.3 g/mol
CAS No. 1672668-24-4
Cat. No. B610325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelzutifan
CAS1672668-24-4
SynonymsMK-6482;  MK 6482;  MK6482;  PT2977;  PT-2977;  PT 2977;  Belzutifan
Molecular FormulaC17H12F3NO4S
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O
InChIInChI=1S/C17H12F3NO4S/c1-26(23,24)12-3-2-11(13-14(12)17(22)16(20)15(13)19)25-10-5-8(7-21)4-9(18)6-10/h2-6,15-17,22H,1H3/t15-,16-,17+/m1/s1
InChIKeyLOMMPXLFBTZENJ-ZACQAIPSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Belzutifan (PT2977/MK-6482): A Second-Generation HIF-2α Inhibitor with Improved Pharmacologic Properties


Belzutifan (CAS 1672668-24-4), also known as PT2977 or MK-6482, is a second-generation, orally active, small-molecule inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α) [1]. It acts by allosterically binding to the PAS-B domain of HIF-2α, disrupting its heterodimerization with the obligate partner ARNT (HIF-1β) and thereby inhibiting the transcription of downstream oncogenic target genes [2]. Belzutifan is approved by the FDA for the treatment of von Hippel-Lindau (VHL) disease-associated tumors and advanced clear cell renal cell carcinoma (ccRCC) [3].

Why Belzutifan Is Not Interchangeable with First-Generation HIF-2α Inhibitors or Alternative Therapies


Belzutifan is a second-generation HIF-2α inhibitor specifically designed to overcome the pharmacokinetic and potency limitations of its first-generation predecessor, PT2385 [1]. PT2385 demonstrated clinical proof-of-concept but was hindered by variable and dose-limited exposure due to extensive phase 2 glucuronidation metabolism [2]. Belzutifan incorporates a strategic structural modification—replacing a geminal difluoro group with a vicinal difluoro group—that reduces lipophilicity, attenuates glucuronidation, and results in a markedly improved and more predictable pharmacokinetic profile [3]. Consequently, generic substitution with PT2385 or alternative HIF pathway inhibitors is not scientifically sound, as their divergent potency, metabolic stability, and clinical efficacy profiles preclude therapeutic equivalence.

Quantitative Differentiation of Belzutifan: Evidence-Based Comparator Analysis for Scientific and Procurement Decisions


Enhanced Cellular Potency: Belzutifan Exhibits 2- to 3-Fold Greater Inhibition of HIF-2α Transcriptional Activity Versus PT2385

Belzutifan demonstrates significantly enhanced potency compared to its first-generation analog PT2385. In a HIF-2α luciferase reporter assay, belzutifan achieved an IC50 of 17 nM, whereas PT2385 exhibited an EC50 of 27 nM [1]. Furthermore, a direct comparative study reported that belzutifan is 2- to 3-fold more potent than PT2385 in the same luciferase assay and in a VEGF-A secretion assay [2]. This potency gain is attributed to the optimized molecular design of the second-generation compound.

HIF-2α Potency Luciferase Reporter Assay

Superior Clinical Efficacy: Belzutifan Achieves 22% Objective Response Rate Versus 3.5% for Everolimus in Phase 3 Trial

In the pivotal Phase 3 LITESPARK-005 trial (NCT04195750), which enrolled patients with advanced clear cell renal cell carcinoma (ccRCC) who had progressed after prior anti-PD-(L)1 and VEGF-targeted therapies, belzutifan demonstrated a statistically significant improvement in objective response rate (ORR) compared to the mTOR inhibitor everolimus. At the first interim analysis, the confirmed ORR was 21.9% for belzutifan versus 3.5% for everolimus (P < 0.001) [1]. The ORR increased to 22.7% at the second interim analysis [2].

ccRCC Objective Response Rate LITESPARK-005

Improved Pharmacokinetic Stability: Belzutifan Reduces Phase 2 Glucuronidation Leading to More Consistent Exposure than PT2385

A key limitation of the first-generation HIF-2α inhibitor PT2385 was its variable and dose-limited pharmacokinetic profile, attributed to extensive glucuronidation metabolism [1]. Belzutifan was rationally designed to overcome this deficiency. A population pharmacokinetic analysis confirmed that belzutifan plasma PK was well-characterized by a linear 2-compartment model with first-order absorption and elimination [2]. The structural modification from a geminal to a vicinal difluoro group resulted in decreased lipophilicity and significantly improved pharmacokinetic properties, effectively attenuating the rate of glucuronidation [1].

Pharmacokinetics Metabolism Drug Development

First-in-Class Approval for Hereditary Cancer Syndrome: Belzutifan Is the Only Approved Therapy for VHL Disease-Associated Tumors

Belzutifan holds the unique distinction of being the first and only FDA-approved systemic therapy for the treatment of tumors associated with von Hippel-Lindau (VHL) disease, a hereditary cancer syndrome [1]. In the Phase 2 LITESPARK-004 trial (NCT03401788), belzutifan demonstrated an objective response rate of 59% in VHL-associated renal cell carcinoma (RCC) [2]. In contrast, there are no approved systemic agents for this indication, and off-label use of other targeted therapies or immunotherapy lacks the same level of evidence or regulatory validation.

VHL Disease First-in-Class Regulatory Approval

Improved Progression-Free Survival: Belzutifan Reduces Risk of Disease Progression by 25% Compared to Everolimus

The LITESPARK-005 Phase 3 trial demonstrated that belzutifan significantly improves progression-free survival (PFS) compared to everolimus in patients with previously treated advanced ccRCC. The hazard ratio (HR) for PFS was 0.75 (95% CI, 0.63-0.90; P < 0.001) [1], indicating a 25% reduction in the risk of disease progression or death. The 12-month PFS rate was 33.4% for belzutifan versus 17.1% for everolimus [2].

Progression-Free Survival Hazard Ratio LITESPARK-005

Optimal Application Scenarios for Belzutifan in Research and Clinical Development


Reference Standard for HIF-2α Inhibition in VHL Disease Models

Belzutifan is the definitive reference standard for investigating HIF-2α biology in VHL disease. Its FDA approval for this indication [1] and robust clinical response rate of 59% in VHL-associated RCC [2] make it the essential comparator for any novel HIF-2α inhibitor or alternative therapy being developed for VHL-related tumors. Procurement for preclinical and translational research in VHL models should prioritize belzutifan to ensure findings are aligned with the current clinical gold standard.

Benchmark for Second-Generation HIF-2α Inhibitor Development

The rational design of belzutifan to overcome the pharmacokinetic shortcomings of PT2385—specifically, its attenuated glucuronidation and improved exposure profile [1]—establishes it as the benchmark for all future HIF-2α inhibitors. Pharmaceutical and biotech companies developing next-generation molecules must compare their candidates' potency, metabolic stability, and in vivo exposure to belzutifan's established profile. Using PT2385 as a comparator would be scientifically inadequate given its known limitations.

Positive Control in Clinical Trials for Advanced ccRCC After Immunotherapy and VEGF-TKI Failure

In the post-immunotherapy and post-VEGF-TKI setting for advanced ccRCC, belzutifan has demonstrated superior efficacy over everolimus, with a 25% reduction in the risk of progression (HR 0.75) [1] and a nearly 6-fold higher objective response rate (22% vs. 3.5%) [2]. Consequently, belzutifan should be the standard-of-care comparator arm in any new randomized clinical trial for this specific patient population. Procurement of belzutifan for clinical research in this setting is therefore not just advantageous but often necessary for ethical and regulatory approval of new studies.

Tool Compound for Probing HIF-2α Transcriptional Programs with Reduced Metabolic Confounders

For in vitro and in vivo studies requiring sustained and predictable HIF-2α pathway inhibition, belzutifan offers significant advantages over PT2385. Its reduced susceptibility to glucuronidation translates to more consistent cellular and systemic exposure, minimizing pharmacokinetic variability as a confounding factor in experimental outcomes [1]. Researchers aiming to dissect HIF-2α-dependent transcriptional networks over extended time courses will find belzutifan a superior and more reliable tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Belzutifan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.